molecular formula C9H5FOS B13600775 4-Fluoro-1-benzothiophene-3-carbaldehyde

4-Fluoro-1-benzothiophene-3-carbaldehyde

Cat. No.: B13600775
M. Wt: 180.20 g/mol
InChI Key: GTYFXMMGSZDYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-1-benzothiophene-3-carbaldehyde is a chemical compound with the molecular formula C9H5FOS. It is a derivative of benzothiophene, which is a heterocyclic compound containing a sulfur atom in its ring structure. The presence of a fluorine atom at the 4-position and an aldehyde group at the 3-position makes this compound unique and of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-benzothiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzothiophene with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3). This reaction typically occurs under mild conditions and yields the desired aldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-benzothiophene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-1-benzothiophene-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-1-benzothiophene-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-benzothiophene-3-carbaldehyde
  • 4-Bromo-1-benzothiophene-3-carbaldehyde
  • 4-Methyl-1-benzothiophene-3-carbaldehyde

Uniqueness

4-Fluoro-1-benzothiophene-3-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H5FOS

Molecular Weight

180.20 g/mol

IUPAC Name

4-fluoro-1-benzothiophene-3-carbaldehyde

InChI

InChI=1S/C9H5FOS/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-5H

InChI Key

GTYFXMMGSZDYLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC=C2C=O)F

Origin of Product

United States

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